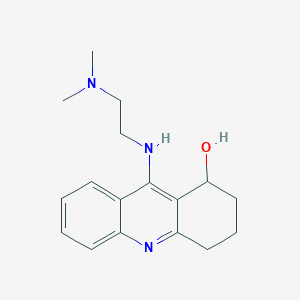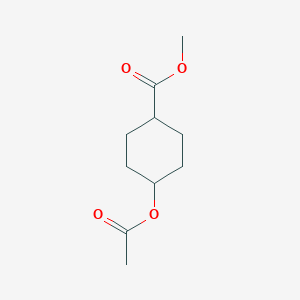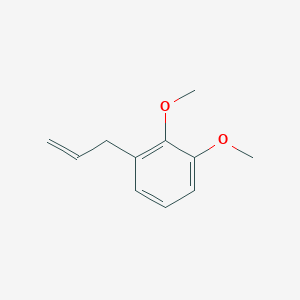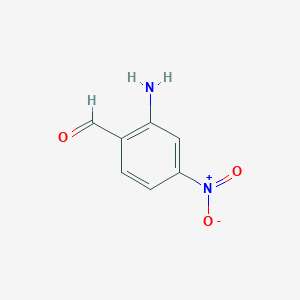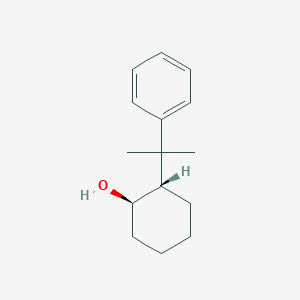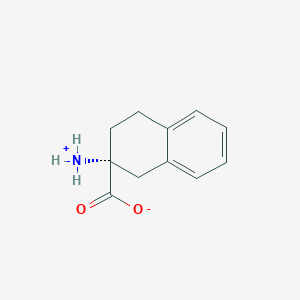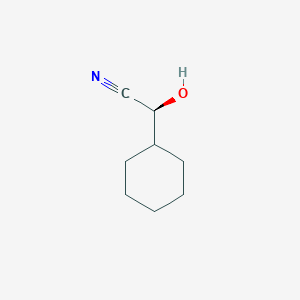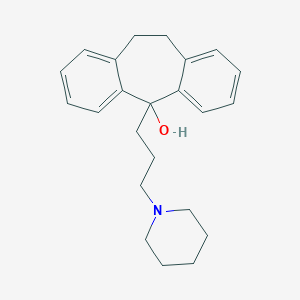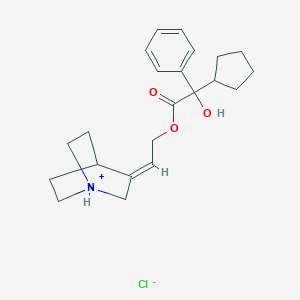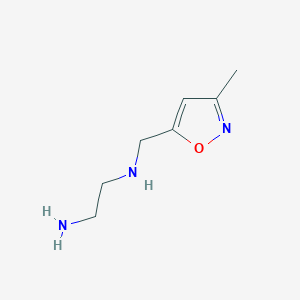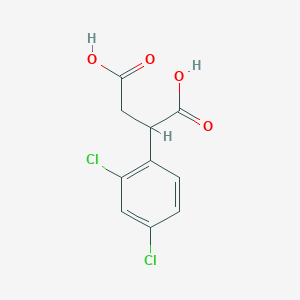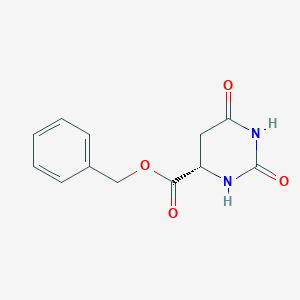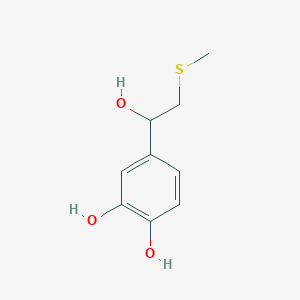
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol, also known as MTE, is a natural compound found in various plants such as olive leaves, olive oil, and wine. It has gained significant attention in the scientific community due to its potential health benefits. MTE is a polyphenol with antioxidant and anti-inflammatory properties and has been studied for its potential use in various diseases.
Mecanismo De Acción
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol exerts its biological effects through various mechanisms. It can scavenge free radicals and reactive oxygen species, which can cause oxidative damage to cells and tissues. 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol can also modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. Additionally, 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol can inhibit the activity of enzymes involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has been shown to have various biochemical and physiological effects. It can improve lipid metabolism, reduce blood pressure, and improve glucose tolerance. 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol can also protect against oxidative stress and inflammation, which can contribute to the development of various diseases. Additionally, 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has been shown to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has several advantages for lab experiments. It is a natural compound that can be easily synthesized from tyrosol, which is abundant in olive oil. 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has also been shown to have low toxicity and can be used at relatively high concentrations without adverse effects. However, 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics. Additionally, 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol can be unstable in certain conditions, which can affect its biological activity.
Direcciones Futuras
There are several future directions for research on 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol. One area of interest is its potential use in cancer treatment. 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has been shown to have anticancer effects in vitro and in vivo, and further studies are needed to determine its efficacy and safety in humans. Additionally, 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine its mechanism of action and potential therapeutic benefits. Another area of interest is its use as a natural preservative in food and cosmetics. Further studies are needed to determine its effectiveness and safety in these applications.
Conclusion:
In conclusion, 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol is a natural compound with potential health benefits. It has been extensively studied for its antioxidant and anti-inflammatory properties and has shown promise for use in various diseases. 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol can be synthesized from tyrosol, which is abundant in olive oil, and has several advantages for lab experiments. However, further studies are needed to determine its efficacy and safety in humans and its potential use in various applications.
Métodos De Síntesis
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol can be synthesized from tyrosol, which is a natural phenolic compound found in olive oil. Tyrosol can be extracted from olive oil and then converted into 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol through a series of chemical reactions. The synthesis of 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has been optimized to obtain high yields and purity.
Aplicaciones Científicas De Investigación
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has been extensively studied for its potential use in various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. It has been shown to have antioxidant and anti-inflammatory properties, which can protect against oxidative stress and inflammation, two key factors in many diseases. 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has also been studied for its potential use as a natural preservative in food and cosmetics.
Propiedades
Número CAS |
104692-99-1 |
|---|---|
Nombre del producto |
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol |
Fórmula molecular |
C9H12O3S |
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
4-(1-hydroxy-2-methylsulfanylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H12O3S/c1-13-5-9(12)6-2-3-7(10)8(11)4-6/h2-4,9-12H,5H2,1H3 |
Clave InChI |
GDDBGNBZWLZKEN-UHFFFAOYSA-N |
SMILES |
CSCC(C1=CC(=C(C=C1)O)O)O |
SMILES canónico |
CSCC(C1=CC(=C(C=C1)O)O)O |
Sinónimos |
1,2-Benzenediol, 4-[1-hydroxy-2-(methylthio)ethyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-N-[(2S)-1-[(2S)-2-Carbamoylpyrrolidin-1-yl]-1-oxo-3-[4-(trifluoromethyl)-1H-imidazol-5-yl]propan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12306.png)
